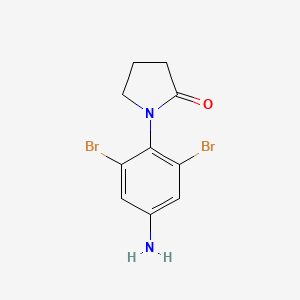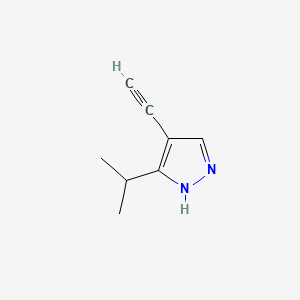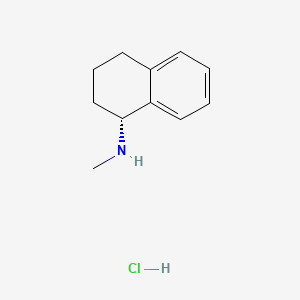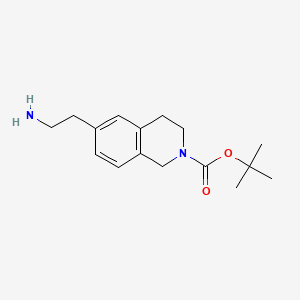
tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminoethyl side chain, and a dihydroisoquinoline core. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process begins with the formation of the dihydroisoquinoline core, followed by the introduction of the aminoethyl side chain. The final step involves the protection of the amino group with the Boc group. Common reagents used in this synthesis include tert-butyl dicarbonate, which is used to introduce the Boc group, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways. Additionally, its structural features allow it to participate in enzyme-catalyzed reactions, leading to the formation of bioactive metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Shares the aminoethyl side chain and Boc protection group.
tert-Butyl carbamate: A simpler structure with the Boc protection group but lacking the dihydroisoquinoline core.
N-Boc-ethylenediamine: Contains the Boc protection group and an ethylenediamine backbone.
Uniqueness
Tert-butyl 6-(2-aminoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of the dihydroisoquinoline core and the aminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
tert-butyl 6-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-7-13-10-12(6-8-17)4-5-14(13)11-18/h4-5,10H,6-9,11,17H2,1-3H3 |
Clé InChI |
GOMZPHVEIQSQEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
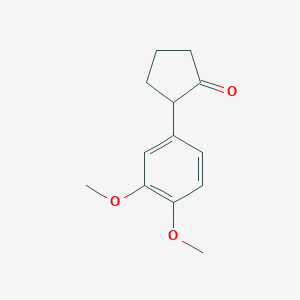
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)
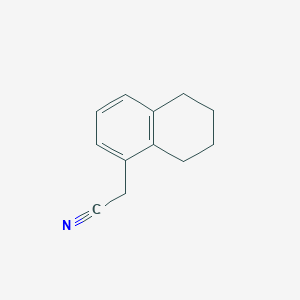
![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)

![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)

